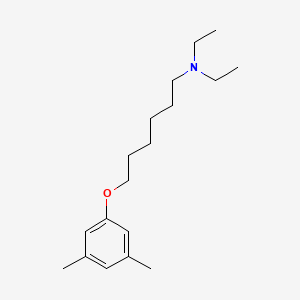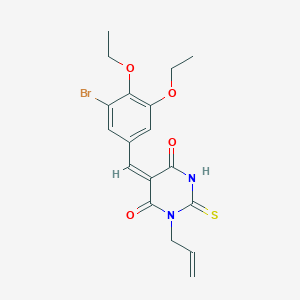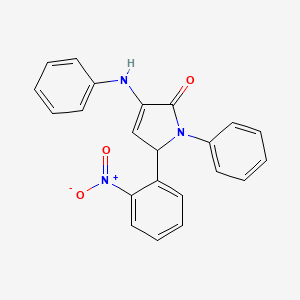
6-(3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine, commonly known as DMHA, is a synthetic compound that belongs to the class of central nervous system stimulants. It is a popular ingredient in pre-workout supplements and is known to enhance physical performance and cognitive function. DMHA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and military.
Mécanisme D'action
DMHA works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased energy levels, improved mood, and enhanced cognitive function. DMHA also has vasodilatory effects, which can lead to increased blood flow and oxygen delivery to the muscles, resulting in improved physical performance.
Biochemical and Physiological Effects:
DMHA has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and respiration rate, leading to improved oxygen delivery to the muscles. It also increases the levels of glucose and fatty acids in the blood, providing the muscles with additional energy sources. DMHA has been found to have no significant adverse effects on liver and kidney function, making it a safe compound for use in research.
Avantages Et Limitations Des Expériences En Laboratoire
DMHA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a long half-life, allowing for sustained effects over an extended period. DMHA has also been found to have no significant adverse effects on liver and kidney function, making it a safe compound for use in research. However, DMHA has limitations as well. It is a synthetic compound, and its effects may not be representative of those of natural compounds. The long half-life of DMHA can also make it difficult to control the duration and intensity of its effects.
Orientations Futures
The potential applications of DMHA in various fields make it an exciting area of research. Future studies could focus on the optimization of its synthesis method to improve yield and purity. The effects of DMHA on different populations, such as the elderly and individuals with medical conditions, could also be studied. Further research could investigate the potential of DMHA as a treatment for various medical conditions, such as hypotension and cognitive impairment. Additionally, the long-term effects of DMHA on physical and cognitive function could be studied to determine its safety and efficacy for long-term use.
Conclusion:
DMHA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to enhance physical performance and cognitive function makes it an exciting area of research. While DMHA has several advantages, it also has limitations that need to be considered. Future research could focus on optimizing its synthesis method, studying its effects on different populations, and investigating its potential as a treatment for various medical conditions.
Méthodes De Synthèse
DMHA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with diethylamine and 1-bromohexane. The resulting product is purified through distillation and recrystallization to obtain pure DMHA.
Applications De Recherche Scientifique
DMHA has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have vasodilatory effects and can be used to treat hypotension. In sports, it has been shown to enhance physical performance by increasing energy levels and reducing fatigue. In military, it has been studied for its potential use as a cognitive enhancer and to improve reaction time.
Propriétés
IUPAC Name |
6-(3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-19(6-2)11-9-7-8-10-12-20-18-14-16(3)13-17(4)15-18/h13-15H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBWMVXZUSBPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)


![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)